1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
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Overview
Description
1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with an appropriate amino alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
5,6-dimethylbenzimidazole: A derivative with similar properties but different biological activities.
1-amino-3-(1H-benzimidazol-1-yl)propan-2-ol: A closely related compound with a similar structure but lacking the dimethyl groups.
Uniqueness
1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is unique due to the presence of the dimethyl groups on the benzimidazole ring. These groups can influence the compound’s chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives .
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-amino-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H17N3O/c1-8-3-11-12(4-9(8)2)15(7-14-11)6-10(16)5-13/h3-4,7,10,16H,5-6,13H2,1-2H3 |
InChI Key |
XPRVSNSRIYMSFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(CN)O |
Origin of Product |
United States |
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